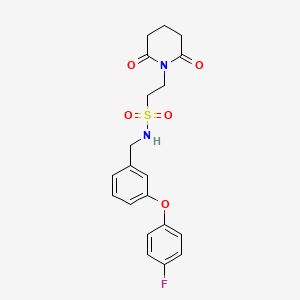
2-(2,6-dioxopiperidin-1-yl)-N-(3-(4-fluorophenoxy)benzyl)ethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,6-dioxopiperidin-1-yl)-N-(3-(4-fluorophenoxy)benzyl)ethanesulfonamide, commonly known as Compound X, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It belongs to the family of sulfonamide compounds and has been shown to exhibit a wide range of biochemical and physiological effects.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for the compound '2-(2,6-dioxopiperidin-1-yl)-N-(3-(4-fluorophenoxy)benzyl)ethanesulfonamide' involves the reaction of 2,6-dioxopiperidine-1-carboxylic acid with 3-(4-fluorophenoxy)benzylamine to form the intermediate product, which is then reacted with ethanesulfonyl chloride to obtain the final product.
Starting Materials
2,6-dioxopiperidine-1-carboxylic acid, 3-(4-fluorophenoxy)benzylamine, ethanesulfonyl chloride, diethyl ether, triethylamine, sodium bicarbonate, sodium chloride, wate
Reaction
Step 1: Dissolve 2,6-dioxopiperidine-1-carboxylic acid (1.0 g, 6.2 mmol) and 3-(4-fluorophenoxy)benzylamine (1.5 g, 6.2 mmol) in diethyl ether (20 mL) and add triethylamine (1.5 mL, 10.6 mmol) dropwise with stirring at room temperature., Step 2: Stir the reaction mixture for 2 hours at room temperature., Step 3: Add ethanesulfonyl chloride (1.5 g, 9.3 mmol) dropwise to the reaction mixture and stir for an additional 2 hours at room temperature., Step 4: Add a saturated solution of sodium bicarbonate (10 mL) to the reaction mixture and stir for 10 minutes., Step 5: Separate the organic layer and wash it with water (10 mL) and brine (10 mL)., Step 6: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure., Step 7: Purify the crude product by column chromatography using a mixture of ethyl acetate and hexane as the eluent to obtain the final product as a white solid (yield: 70%).
Mecanismo De Acción
The mechanism of action of Compound X is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. For example, it has been shown to inhibit carbonic anhydrase by binding to the zinc ion in the active site of the enzyme. This inhibition leads to a decrease in the production of bicarbonate ions, which can be beneficial in the treatment of certain diseases such as glaucoma.
Efectos Bioquímicos Y Fisiológicos
Compound X has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce blood pressure in animal models by inhibiting angiotensin-converting enzyme. It has also been shown to have potent antioxidant activity, which can be beneficial in the treatment of various oxidative stress-related diseases. Additionally, it has been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Compound X is its potent inhibitory activity against various enzymes and receptors. This makes it a promising candidate for the development of new drugs for the treatment of various diseases. However, one of the limitations of using Compound X in lab experiments is its relatively high cost compared to other compounds with similar inhibitory activity.
Direcciones Futuras
There are several future directions for the study of Compound X. One potential direction is the development of new drugs for the treatment of various diseases based on its inhibitory activity against various enzymes and receptors. Another potential direction is the study of its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of Compound X and its potential applications in scientific research.
Conclusion:
In conclusion, Compound X is a promising synthetic compound that has been extensively studied for its potential applications in scientific research. Its potent inhibitory activity against various enzymes and receptors makes it a promising candidate for the development of new drugs for the treatment of various diseases. Further studies are needed to fully understand its mechanism of action and its potential applications in scientific research.
Aplicaciones Científicas De Investigación
Compound X has been extensively studied for its potential applications in scientific research. It has been shown to exhibit potent inhibitory activity against various enzymes and receptors, including carbonic anhydrase, angiotensin-converting enzyme, and dopamine receptors. This makes it a promising candidate for the development of new drugs for the treatment of various diseases.
Propiedades
IUPAC Name |
2-(2,6-dioxopiperidin-1-yl)-N-[[3-(4-fluorophenoxy)phenyl]methyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O5S/c21-16-7-9-17(10-8-16)28-18-4-1-3-15(13-18)14-22-29(26,27)12-11-23-19(24)5-2-6-20(23)25/h1,3-4,7-10,13,22H,2,5-6,11-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFHOZUGPKDOERY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C(=O)C1)CCS(=O)(=O)NCC2=CC(=CC=C2)OC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-dioxopiperidin-1-yl)-N-(3-(4-fluorophenoxy)benzyl)ethanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

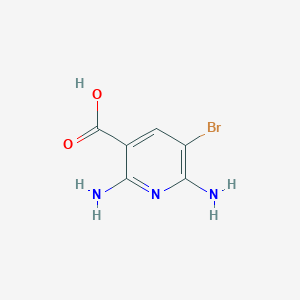
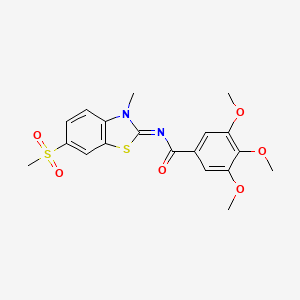
![8-Phenyl-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine](/img/structure/B2950008.png)
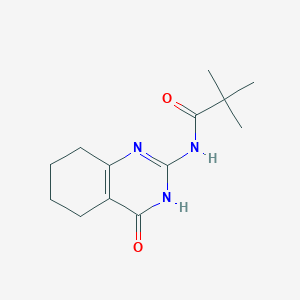
![(2R,2'R,3R,3'R)-3,3'-Di-tert-butyl-2,2'-diisopropyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole](/img/structure/B2950011.png)
![3-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-thiophen-2-ylpyridazine](/img/structure/B2950012.png)
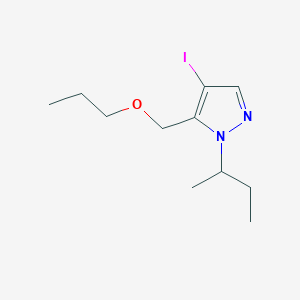
![6-(4-Chlorophenyl)-4-[4-(difluoromethoxy)-3-methoxybenzyl]pyridazin-3-ol](/img/structure/B2950019.png)
![N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]cyclohexanecarboxamide](/img/structure/B2950021.png)

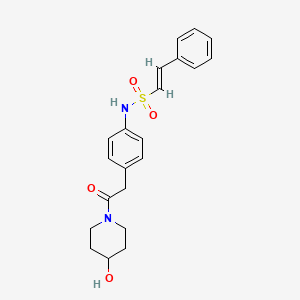
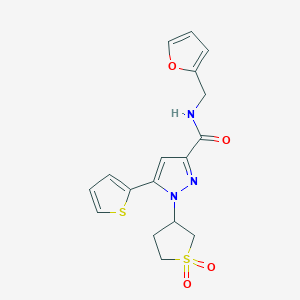
![{6-Oxa-2-azaspiro[3.4]octan-7-yl}methanol](/img/structure/B2950026.png)
![3-(4-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-cyclopropylpropanamide](/img/structure/B2950027.png)